molecular formula C19H30N2O3 B14938944 N-(2-ethylhexyl)-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide

N-(2-ethylhexyl)-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide

Cat. No.: B14938944
M. Wt: 334.5 g/mol
InChI Key: YOQTXLQMIUUGSN-UHFFFAOYSA-N
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Description

N-(2-ETHYLHEXYL)-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidinecarboxamides. This compound is characterized by the presence of a piperidine ring, a furan ring, and an ethylhexyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHYLHEXYL)-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using furfural as the starting material.

    Attachment of the Ethylhexyl Group: The ethylhexyl group can be attached through an alkylation reaction using 2-ethylhexyl bromide.

Industrial Production Methods

In an industrial setting, the production of N-(2-ETHYLHEXYL)-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHYLHEXYL)-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-(2-ETHYLHEXYL)-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ETHYLHEXYL)-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ETHYLHEXYL)-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE: can be compared with other piperidinecarboxamides and furan derivatives.

    N-(2-ETHYLHEXYL)-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE: is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Uniqueness

  • The presence of the furan ring provides aromaticity and potential for π-π interactions.
  • The ethylhexyl group contributes to the compound’s hydrophobicity and influences its solubility and membrane permeability.
  • The piperidine ring offers a versatile scaffold for further chemical modifications.

Properties

Molecular Formula

C19H30N2O3

Molecular Weight

334.5 g/mol

IUPAC Name

N-(2-ethylhexyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide

InChI

InChI=1S/C19H30N2O3/c1-3-5-7-15(4-2)14-20-18(22)16-9-11-21(12-10-16)19(23)17-8-6-13-24-17/h6,8,13,15-16H,3-5,7,9-12,14H2,1-2H3,(H,20,22)

InChI Key

YOQTXLQMIUUGSN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC(=O)C1CCN(CC1)C(=O)C2=CC=CO2

Origin of Product

United States

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